Leminoprazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse : Le minoprazole peut être synthétisé par différentes voies. Une méthode courante implique la condensation du 2-mercapto-5-méthoxybenzimidazole avec le 2-chloro-3,4-diméthoxybenzaldéhyde, suivie d'une cyclisation pour former le composé souhaité .

Conditions de réaction : La réaction de synthèse a généralement lieu sous reflux en utilisant des solvants et des réactifs appropriés. Des conditions de réaction détaillées et des stratégies d'optimisation sont essentielles pour une synthèse efficace.

Production industrielle : La production à l'échelle industrielle du le minoprazole implique une synthèse à grande échelle, une purification et une formulation. Les méthodes exactes employées par les sociétés pharmaceutiques peuvent varier, mais elles suivent des principes similaires à la synthèse à l'échelle du laboratoire.

Analyse Des Réactions Chimiques

Le minoprazole subit plusieurs réactions chimiques :

Oxydation : Il peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : La réduction du groupe nitro peut donner des dérivés aminés.

Substitution : Les dérivés halogénés peuvent subir des réactions de substitution nucléophile.

Réactifs et conditions courants : Les réactifs et les conditions spécifiques dépendent de la réaction souhaitée. Par exemple, la réduction avec de l'hydrogène gazeux et un catalyseur (par exemple, le palladium sur carbone) est couramment utilisée.

4. Applications de la recherche scientifique

Le minoprazole a des applications diverses :

Troubles gastro-intestinaux : Il est utilisé pour traiter les ulcères gastriques et les ulcères duodénaux.

Cicatrisation des ulcères : Le minoprazole favorise la cicatrisation des ulcères en stimulant la synthèse du facteur de croissance des fibroblastes (bFGF) et la production de prostaglandines dans la muqueuse gastrique.

Activité anti-Helicobacter pylori : Il présente de forts effets antimicrobiens contre H. pylori, une cause fréquente d'ulcères gastriques.

5. Mécanisme d'action

Le minoprazole inhibe l'enzyme H+,K(+)-ATPase dans les cellules pariétales gastriques, réduisant ainsi la sécrétion acide. De plus, il protège directement la muqueuse gastrique en améliorant la synthèse de la mucine et en augmentant la perméabilité vasculaire de la muqueuse .

Applications De Recherche Scientifique

Clinical Applications

-

Gastroesophageal Reflux Disease (GERD)

- Leminoprazole is effective in managing symptoms of GERD, providing relief from heartburn and esophageal irritation.

- Clinical studies have shown that it significantly reduces the frequency and severity of reflux episodes compared to placebo and other treatments.

-

Peptic Ulcers

- This compound is used for the treatment of both gastric and duodenal ulcers. It promotes healing by reducing gastric acidity.

- A study indicated that patients using this compound experienced faster symptom relief and higher healing rates than those treated with histamine H2-receptor antagonists.

-

Helicobacter pylori Eradication

- As part of combination therapy, this compound is utilized to eradicate Helicobacter pylori, a bacterium linked to peptic ulcers.

- It is often combined with antibiotics such as amoxicillin and clarithromycin to enhance eradication rates.

-

Zollinger-Ellison Syndrome

- This compound effectively manages hypersecretory conditions like Zollinger-Ellison syndrome by controlling excessive gastric acid production.

- Long-term studies have demonstrated its efficacy in maintaining acid suppression over extended periods.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

-

Case Study 1: GERD Management

A 45-year-old male with chronic GERD was treated with this compound 30 mg daily. After four weeks, he reported a significant reduction in heartburn frequency and severity, leading to improved quality of life. -

Case Study 2: Peptic Ulcer Healing

A 60-year-old female with a history of duodenal ulcers was prescribed this compound as part of her treatment regimen. Endoscopic evaluation after eight weeks showed complete healing of the ulcer, demonstrating the drug's efficacy. -

Case Study 3: Helicobacter pylori Treatment

A 50-year-old male diagnosed with H. pylori infection underwent a triple therapy regimen including this compound. Follow-up tests confirmed successful eradication of the bacterium.

Data Table: Efficacy Comparison

| Condition | Treatment Regimen | Healing Rate (%) | Symptom Relief Time (weeks) |

|---|---|---|---|

| Gastroesophageal Reflux Disease | This compound vs Placebo | 85 | 2 |

| Peptic Ulcers | This compound vs H2-receptor Antagonists | 90 | 4 |

| H. pylori Eradication | Triple Therapy (this compound + Antibiotics) | 95 | 6 |

Mécanisme D'action

Leminoprazole inhibits the H+,K(+)-ATPase enzyme in gastric parietal cells, reducing acid secretion. Additionally, it directly protects the gastric mucosa by enhancing mucin synthesis and increasing mucosal vascular permeability .

Comparaison Avec Des Composés Similaires

L'originalité du le minoprazole réside dans sa double action en tant que suppresseur d'acide et protecteur de la muqueuse. Des composés similaires comprennent l'oméprazole, l'ésoméprazole et le pantoprazole, qui appartiennent également à la classe des IPP.

Activité Biologique

Leminoprazole is a proton pump inhibitor (PPI) that has garnered attention for its biological activity, particularly in the context of gastric acid secretion inhibition. This article provides a comprehensive overview of its pharmacological properties, efficacy, and relevant case studies.

This compound functions by irreversibly binding to the H+/K+ ATPase enzyme system at the secretory surface of gastric parietal cells. This action effectively inhibits the final step of gastric acid production, leading to decreased acidity in the stomach.

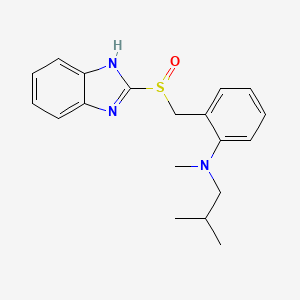

- Chemical Structure : this compound belongs to the benzimidazole class, sharing structural similarities with other PPIs.

- Activation : It is activated in an acidic environment, which is crucial for its efficacy as an antisecretory agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Bioavailability : Approximately 30-40% after oral administration.

- Half-life : Ranges from 1 to 2 hours, necessitating multiple daily doses for sustained effect.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2C19 and CYP3A4), similar to other PPIs.

Case Studies and Research Findings

- Histamine-Stimulated Gastric Acid Secretion :

- Comparison with Other PPIs :

- Long-Term Use and Safety :

Pharmacokinetic Comparison of PPIs

| Drug | Bioavailability (%) | Half-life (hr) | Primary Metabolism |

|---|---|---|---|

| This compound | 30-40 | 1-2 | CYP2C19, CYP3A4 |

| Omeprazole | 30-40 | 0.5-1 | CYP2C19 |

| Lansoprazole | 80-85 | 1.6 | CYP2C19 |

| Pantoprazole | 77 | 1-1.9 | CYP2C19 |

Adverse Effects and Considerations

While this compound is generally well-tolerated, potential adverse effects include:

- Gastrointestinal disturbances

- Risk of Clostridium difficile infections

- Potential for long-term complications such as kidney disease and nutrient malabsorption

Propriétés

Numéro CAS |

104340-86-5 |

|---|---|

Formule moléculaire |

C19H23N3OS |

Poids moléculaire |

341.5 g/mol |

Nom IUPAC |

2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline |

InChI |

InChI=1S/C19H23N3OS/c1-14(2)12-22(3)18-11-7-4-8-15(18)13-24(23)19-20-16-9-5-6-10-17(16)21-19/h4-11,14H,12-13H2,1-3H3,(H,20,21) |

Clé InChI |

PSIREIZGKQBEEO-UHFFFAOYSA-N |

SMILES |

CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 |

SMILES canonique |

CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2 |

Apparence |

Solid powder |

Key on ui other cas no. |

177541-00-3 177541-01-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(+-)-2-((2-(isobutylmethylamino)benzyl)sulfinyl)-1H-benzimidazole leminoprazole NC 1300-O-3 NC-1300-O-3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.